N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide is a benzamide derivative featuring a 1,3-benzothiazole moiety linked to a phenyl group and a 4-(morpholin-4-ylsulfonyl) substituent. The compound’s structure combines aromatic heterocycles (benzothiazole) with a sulfonamide group, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation. The morpholine ring enhances solubility and hydrogen-bonding capacity, while the benzothiazole moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c28-23(17-9-11-18(12-10-17)33(29,30)27-13-15-31-16-14-27)25-20-6-2-1-5-19(20)24-26-21-7-3-4-8-22(21)32-24/h1-12H,13-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXINDHYVWGHQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminobenzenethiol with an appropriate acid chloride to form the benzothiazole ring . The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
The morpholine sulfonyl group is introduced through a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride in the presence of a base such as triethylamine . The final step involves the formation of the benzamide linkage, typically achieved through an amide coupling reaction using reagents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide and sulfonamide bonds:
Amide Bond Hydrolysis
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Acidic conditions : The benzamide linkage hydrolyzes to yield 4-(morpholin-4-ylsulfonyl)benzoic acid and 2-(1,3-benzothiazol-2-yl)aniline.
Reagents : HCl (6M), reflux at 100°C for 12 hours .
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water. -
Basic conditions : Hydrolysis produces sodium 4-(morpholin-4-ylsulfonyl)benzoate and the corresponding amine.
Reagents : NaOH (10%), ethanol/water (1:1), 80°C for 8 hours .
Sulfonamide Hydrolysis
-
The sulfonamide group resists hydrolysis under mild conditions but reacts under harsh acidic environments (e.g., H2SO4, 120°C) to form sulfonic acid derivatives.
Sulfonamide Functionalization
The morpholine sulfonyl group participates in nucleophilic substitutions:
These reactions retain the sulfonamide’s bioactivity while modifying solubility and target affinity.
Benzothiazole Ring Reactivity
The benzothiazole moiety undergoes electrophilic substitution and coordination reactions:
Electrophilic Substitution
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Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at the 5- or 6-position of benzothiazole .
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Halogenation : Br2/FeBr3 yields 5-bromo or 6-bromo derivatives .
Metal Coordination
The benzothiazole nitrogen coordinates with transition metals (e.g., Cu(II), Zn(II)) to form complexes with enhanced antimicrobial activity .
Cross-Coupling Reactions
The aryl bromide intermediate (if present) participates in Suzuki-Miyaura couplings:
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Reagents : Pd(PPh3)4, Ar-B(OH)2, Na2CO3, DME/H2O (3:1), 90°C .
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Application : Generates biaryl derivatives for structure-activity relationship studies .
Stability Under Thermal and Oxidative Conditions
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Thermal Stability : Decomposes above 250°C, with mass loss attributed to morpholine sulfonyl group degradation.
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Oxidative Stability : Resists H2O2 (3%) but degrades in strong oxidants (e.g., KMnO4).
Biological Activation via Metabolic Reactions
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide is its potential as an anticancer agent. Compounds containing the benzothiazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- In vitro Studies : Research has demonstrated that derivatives of benzothiazole can inhibit cancer cell proliferation. For example, a study indicated that compounds similar to this compound showed promising results against human lung cancer cell lines (A549), with IC50 values indicating effective growth inhibition .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression. Molecular docking studies have suggested that these compounds may interact with key proteins involved in tumor growth and survival .
| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| Benzothiazole derivative | A549 | 10.88 ± 0.82 | Apoptosis induction |
| Related compound | MCF-7 | 15.5 ± 1.5 | Inhibition of signaling pathways |
Antimicrobial Properties
The antimicrobial properties of this compound have also been explored. Compounds with benzothiazole structures are known for their effectiveness against various bacterial and fungal strains.
Research Findings
Studies have shown that benzothiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the morpholine group enhances solubility and bioavailability, making these compounds more effective in biological systems .
Drug Design and Development
This compound serves as a valuable scaffold in drug design due to its structural diversity and biological activity.
Applications in Drug Discovery
- Lead Compound : This compound has been identified as a lead structure for further modifications to enhance its pharmacological properties. The incorporation of different substituents on the benzothiazole ring can lead to improved efficacy and reduced toxicity.
- Virtual Screening : Computational methods such as molecular docking are employed to predict how variations of this compound might interact with target proteins involved in disease processes, aiding in the design of more effective therapeutics .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways, such as tyrosine kinases or G-protein-coupled receptors.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing primarily in sulfonyl substituents, heterocyclic systems, and appended functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Exact molecular weight requires confirmation.
† Formula inferred from substituents described in evidence.
Key Differences:
- Heterocycles : Benzothiazole (target, –4) vs. thiazole (–6) alters aromaticity and steric bulk, impacting target binding.
- Ancillary Groups : Methoxy () or tetrahydrobenzothiophene () modifies lipophilicity and metabolic stability.
Physicochemical Properties Analysis
- Lipophilicity : The target compound’s estimated XLogP3 (~3.5) is lower than ’s analog (4.9) due to the absence of a lipophilic tetrahydrobenzothiophene ring. Morpholine’s polarity reduces logP compared to dimethylsulfamoyl ().
- Solubility : The morpholine group enhances aqueous solubility relative to methyl-phenyl sulfamoyl ().
- Hydrogen Bonding : The sulfonyl group and morpholine oxygen increase acceptor count (8 vs. 6 in ), improving interactions with polar biological targets .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole moiety, which is known for its diverse biological properties, and a morpholine sulfonamide group that may enhance its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole component can intercalate with DNA, potentially disrupting replication and transcription processes. Moreover, the sulfonamide group may act as an enzyme inhibitor by mimicking natural substrates, thereby blocking the active sites of various enzymes involved in cellular pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| HeLa (Cervical Cancer) | 3.8 | |
| A549 (Lung Cancer) | 6.5 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and inhibition of cell cycle progression.
Antimicrobial Activity
Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL |
The mechanism behind its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that this compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at a dose of 10 mg/kg body weight per day for two weeks. Histological analysis revealed reduced proliferation markers in treated tumors compared to controls .
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected mice models, showing promise as a therapeutic agent for bacterial infections resistant to conventional antibiotics .
- Enzyme Inhibition Studies : In vitro studies indicated that this compound inhibits specific kinases involved in cancer signaling pathways, potentially leading to enhanced therapeutic outcomes when combined with other anticancer drugs .
Q & A
Q. Methodological Considerations :
- Assay Conditions : Validate buffer pH, ionic strength, and reducing agents (e.g., DTT may alter sulfonyl reactivity) .
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake with activity .
- Off-Target Effects : Employ proteome-wide profiling (e.g., kinome screens) to identify nonspecific interactions .
Case Study : For BCL-2 inhibitors like ABT-199, discrepancies arise due to differential expression of anti-apoptotic proteins in cell lines vs. recombinant assays .
Advanced: What structural optimization strategies improve the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Lipophilicity Adjustment : Introduce trifluoromethyl groups (e.g., at the benzamide position) to enhance metabolic stability without compromising solubility .
- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to improve oral bioavailability, with enzymatic cleavage in vivo .
- Crystallography-Guided Design : Resolve X-ray structures of the compound bound to its target (e.g., using SHELX-refined crystals) to optimize binding interactions .
Example : AZD8542’s morpholine sulfonyl group was optimized for PK by balancing logP (-1.5 to 2.5) and polar surface area (80–100 Ų) .
Basic: Which spectroscopic and computational techniques are critical for characterizing this compound’s binding mode?
- Spectroscopy :
- Computational :
Advanced: How do substitutions at the benzothiazole C2 position influence selectivity across homologous targets?
Q. Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., -NO) : Increase affinity for ATP-binding pockets (e.g., kinases) but reduce selectivity .
- Bulkier Substituents (e.g., -CF) : Enhance selectivity for hydrophobic pockets (e.g., observed in BCL-2 inhibitors like ABT-263) .
Data Analysis : Use hierarchical clustering of activity data against target panels to identify selectivity trends .
Basic: What are the standard protocols for evaluating this compound’s stability under physiological conditions?
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via HPLC .
- Plasma Stability : Assess half-life in human plasma (37°C, 1–24 hours) with LC-MS quantification .
- Light/Temperature Sensitivity : Store at -80°C in amber vials; conduct accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: How can cryo-EM complement X-ray crystallography in resolving this compound’s binding to flexible targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
